5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Overview
Description
Scientific Research Applications
Metabolite Analysis and Excretion
5-(Hydroxymethyl)-2-furfural, a related compound, is involved in metabolic processes and its metabolites have been characterized following consumption of certain foods like dried plums. These metabolites are rapidly metabolized and excreted in urine, highlighting the body's ability to process and eliminate related compounds efficiently (Prior, Wu, & Gu, 2006).
Metabolic and Pharmacokinetic Insights
Research on compounds similar to 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, has provided insights into metabolic pathways and pharmacokinetics, including extensive metabolization and excretion patterns. This knowledge is crucial for understanding the drug's behavior in the body, potential interactions, and pathways of elimination (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Application in Disease Biomarker Identification
Certain metabolites structurally related to this compound, such as 2-amino-2-thiazoline-4-carboxylic acid, are being explored as biomarkers for cyanide exposure. This indicates the potential of related compounds in monitoring and assessing exposure to harmful substances, thereby contributing to public health surveillance (Logue, Maserek, Rockwood, Keebaugh, & Baskin, 2009).
Role in Drug Efficacy and Side Effects
Compounds similar to this compound have been studied for their therapeutic efficacy and side effects. For instance, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide has shown minimal but definite activity in treating certain tumors in children. Understanding such compounds' pharmacodynamics and side effects is crucial for developing safe and effective medications (Finklestein, Albo, Ertel, & Hammond, 1975).
Implications in Uremic Toxins and Hemodialysis
Research on furancarboxylic acids, structurally related to this compound, has implications in understanding uremic toxins and their removal through hemodialysis. This knowledge is essential for improving patient care and treatment outcomes in individuals undergoing dialysis (Niwa, Takeda, Maeda, Shibata, & Tatematsu, 1988).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole and indole derivatives, which share structural similarities with this compound, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . .
Properties
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHJBKMAHCXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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